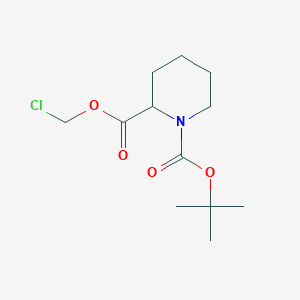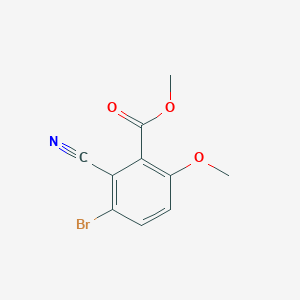
1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate
Übersicht
Beschreibung
“1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate” is a chemical compound with the CAS Number: 2137025-95-5 . It has a molecular weight of 277.75 . This compound is utilized in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and others .
Molecular Structure Analysis
The IUPAC name of this compound is 1-(tert-butyl) 2-(chloromethyl) ®-piperidine-1,2-dicarboxylate . The InChI code is 1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3/t9-/m1/s1 .Wissenschaftliche Forschungsanwendungen
Synthesis of Nociceptin Antagonists
1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate serves as an intermediate in the synthesis of nociceptin antagonists. An efficient and practical asymmetric synthesis method for producing this compound has been developed, which is applicable for large-scale operations (Jona et al., 2009).
Synthesis of Biologically Active Compounds
This chemical is also a key intermediate in the synthesis of various biologically active compounds. For instance, it plays a role in the synthesis of crizotinib, a drug used in cancer treatment (Kong et al., 2016). Additionally, it is a crucial intermediate for Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).
Crystal Structure Analysis
The crystal structure of compounds related to 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate has been studied to understand their molecular packing and bonding properties. These studies contribute to the understanding of their physical properties and potential applications in various fields (Didierjean et al., 2004).
Synthesis of Sedridines and Ethylnorlobelols
The compound is used in the stereoselective synthesis of sedridines, ethylnorlobelols, and coniine. These processes demonstrate the versatility of this compound as a chiral building block in organic synthesis (Passarella et al., 2005).
Synthesis of 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
It also acts as a starting material for synthesizing 4-hydroxypipecolate and 4-hydroxylysine derivatives, which are important in the study of amino acids and peptides (Marin et al., 2004).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTINZHKEPWFOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)


![2-[2-(2-chloro-6,7-dimethoxyquinolin-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415931.png)
![6-[3-(3-Methylisoxazol-5-yl)propoxy]nicotinonitrile](/img/structure/B1415932.png)






